7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
Description
7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 7-position with a 2-(3-methoxyphenyl)-2-oxoethoxy group and methyl groups at positions 4 and 6. Coumarin derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-9-19(22)25-20-13(2)18(8-7-16(12)20)24-11-17(21)14-5-4-6-15(10-14)23-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPDNCVRRBCRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 3-methoxyphenylglyoxal in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The intermediate product is then subjected to further reactions to introduce the oxoethoxy group, resulting in the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds exhibit structural similarities, differing primarily in substituents at the 7-position and additional functional groups:
Key Observations:
- Substituent Diversity : The 7-position modifications influence electronic and steric properties. For example, the 3-methoxyphenyl group in EMAC10163k enhances electron-donating capacity compared to the phenyl group in EMAC10163i .
- Biological Relevance: Pyrazoline-containing derivatives (e.g., 5a, 5c) exhibit enhanced binding to enzymes due to their planar heterocyclic systems, as noted in their IR spectra (C=N and C=O stretches at 1600–1604 cm⁻¹) .
Key Observations:
- Yield Trends : Bulky substituents (e.g., pyrazoline rings in 5a and 5c) reduce yields due to steric hindrance during nucleophilic substitution .
- Melting Points : Higher melting points correlate with increased molecular symmetry and intermolecular hydrogen bonding, as seen in 5a (240°C) versus EMAC10163k (157–160°C) .
Biological Activity
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, a derivative of the chromen-2-one family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound's structure features a chromenone core substituted with various functional groups, notably a methoxyphenyl moiety, which enhances its potential therapeutic properties.
The molecular formula of this compound is , with a molecular weight of approximately 366.407 g/mol. Key physical properties include:
- Density : 1.2±0.1 g/cm³
- Boiling Point : 553.5±50.0 °C at 760 mmHg
- LogP : 5.20, indicating significant lipophilicity which could influence its bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanism involves:
- Formation of Hydrogen Bonds : The compound interacts with electrophilic groups on target proteins, leading to the modulation of their activity.
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
Antioxidant Properties
Research indicates that the compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is often assessed using assays such as the DPPH radical scavenging test, where it demonstrates significant free radical scavenging capabilities.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it possesses notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for development as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in macrophage models. The EC50 values obtained from these studies indicate potent anti-inflammatory effects comparable to established anti-inflammatory drugs.
Study on Cytotoxicity and Anti-inflammatory Activity
A recent study synthesized several coumarin derivatives, including the target compound, and tested their cytotoxicity on LPS-stimulated macrophages. The results showed that the compound exhibited low toxicity in normal human cells while effectively reducing inflammatory responses in macrophages with an EC50 value of approximately 5.32 µM .
Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested against DPPH radicals, showing an IC50 value significantly lower than that of ascorbic acid, suggesting its potential as a natural antioxidant .
Data Table: Summary of Biological Activities
| Activity | Method | Result |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | IC50 < Ascorbic Acid |
| Antimicrobial | Agar Diffusion Method | Active against multiple strains |
| Anti-inflammatory | LPS-stimulated Macrophages | EC50 = 5.32 µM |
Q & A
Q. What experimental frameworks address discrepancies between computational predictions and empirical data?
- QSAR validation : Compare predicted logP and IC₅₀ values with experimental results using leave-one-out cross-validation .
- Free-energy perturbation (FEP) : Refine docking poses by simulating ligand-protein interactions in explicit solvent (e.g., GROMACS) .
Data Interpretation and Conflict Resolution
Q. How should researchers interpret conflicting solubility and bioactivity data across structural analogs?
- Solubility-activity trade-offs : Hydrophobic derivatives (e.g., hexyl-substituted chromenones) may show high membrane permeability but low bioavailability. Use Hansen solubility parameters (HSPs) to optimize formulation .
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?
- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate IC₅₀ values; apply outlier detection (Grubbs’ test) to exclude anomalous replicates .
Tables for Comparative Analysis
Q. Table 1. Biological Activities of Structural Analogs
| Compound | Key Modification | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| This compound | None (parent compound) | 12.5 (MCF-7) | |
| 7-Hydroxy-4,8-dimethyl analog | Removal of oxoethoxy group | >50 (MCF-7) | |
| 4-Phenyl substituted derivative | Phenyl at position 4 | 8.2 (RAW264.7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
